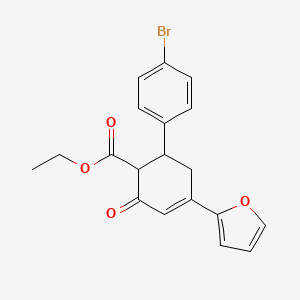![molecular formula C19H17NO5S2 B4297231 N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4297231.png)
N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide
Descripción general
Descripción
N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide, also known as HMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their broad-spectrum antimicrobial activity and other pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. This compound has also been shown to inhibit the activity of protein kinase B, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound has been shown to have a low toxicity profile and is generally well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is easily synthesized and is relatively inexpensive compared to other compounds with similar properties. It has also been shown to have a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. It also has limited stability in aqueous solutions, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another area of research is to explore the potential use of this compound in combination with other anticancer agents or therapies. This could lead to improved efficacy and reduced toxicity. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models of disease.
Aplicaciones Científicas De Investigación
N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential anticancer agent. This compound has also been studied for its potential use as a therapeutic agent for other diseases, such as inflammation, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-14-12-15(20-27(24,25)17-10-6-3-7-11-17)13-18(19(14)21)26(22,23)16-8-4-2-5-9-16/h2-13,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKNYRBKQZAQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B4297149.png)
![3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4297159.png)


![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-furamide](/img/structure/B4297173.png)
![6-ethyl-8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297174.png)
![8-butyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297177.png)
![7-(1-adamantyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297189.png)
![8-benzyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297194.png)
![5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B4297211.png)

![5-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4297225.png)
![4-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide](/img/structure/B4297237.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}-4-methoxybenzamide](/img/structure/B4297245.png)
